molecular formula C20H19BrN4O2 B10956951 3-[(4-bromophenoxy)methyl]-N'-[(E)-(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]benzohydrazide

3-[(4-bromophenoxy)methyl]-N'-[(E)-(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]benzohydrazide

Cat. No.: B10956951
M. Wt: 427.3 g/mol
InChI Key: RENDXFNPJXEXGT-SSDVNMTOSA-N
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Description

3-[(4-bromophenoxy)methyl]-N’-[(E)-(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]benzohydrazide is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and chemical research. This compound features a benzohydrazide core linked to a bromophenoxy group and a pyrazole moiety, making it a molecule of interest for its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-bromophenoxy)methyl]-N’-[(E)-(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]benzohydrazide typically involves multiple steps:

    Formation of the Bromophenoxy Intermediate: The initial step involves the reaction of 4-bromophenol with formaldehyde to form 4-bromophenoxymethyl alcohol.

    Hydrazide Formation: The intermediate is then reacted with 3-aminobenzoic acid to form 3-[(4-bromophenoxy)methyl]benzohydrazide.

    Condensation with Pyrazole Aldehyde: Finally, the benzohydrazide is condensed with 1,5-dimethyl-1H-pyrazole-4-carbaldehyde under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(4-bromophenoxy)methyl]-N’-[(E)-(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the hydrazide group to an amine.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used under appropriate conditions.

Major Products

    Oxidation: Products may include quinones or carboxylic acids.

    Reduction: The major product would be the corresponding amine.

    Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound can be investigated for its potential therapeutic effects. Its structural features may allow it to interact with specific biological targets, leading to the development of new pharmaceuticals.

Industry

In the industrial sector, this compound could be used in the synthesis of advanced materials, such as polymers or coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 3-[(4-bromophenoxy)methyl]-N’-[(E)-(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]benzohydrazide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, altering their activity. The bromophenoxy and pyrazole groups could facilitate binding to specific molecular targets, influencing pathways involved in cell signaling or metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-chlorophenoxy)methyl]-N’-[(E)-(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]benzohydrazide
  • 3-[(4-fluorophenoxy)methyl]-N’-[(E)-(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]benzohydrazide

Uniqueness

Compared to similar compounds, 3-[(4-bromophenoxy)methyl]-N’-[(E)-(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]benzohydrazide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s ability to interact with biological targets.

This detailed overview provides a comprehensive understanding of 3-[(4-bromophenoxy)methyl]-N’-[(E)-(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]benzohydrazide, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C20H19BrN4O2

Molecular Weight

427.3 g/mol

IUPAC Name

3-[(4-bromophenoxy)methyl]-N-[(E)-(1,5-dimethylpyrazol-4-yl)methylideneamino]benzamide

InChI

InChI=1S/C20H19BrN4O2/c1-14-17(12-23-25(14)2)11-22-24-20(26)16-5-3-4-15(10-16)13-27-19-8-6-18(21)7-9-19/h3-12H,13H2,1-2H3,(H,24,26)/b22-11+

InChI Key

RENDXFNPJXEXGT-SSDVNMTOSA-N

Isomeric SMILES

CC1=C(C=NN1C)/C=N/NC(=O)C2=CC=CC(=C2)COC3=CC=C(C=C3)Br

Canonical SMILES

CC1=C(C=NN1C)C=NNC(=O)C2=CC=CC(=C2)COC3=CC=C(C=C3)Br

Origin of Product

United States

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